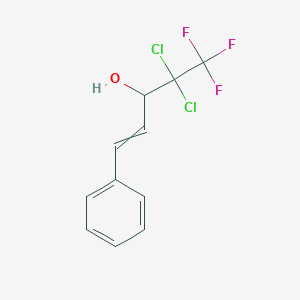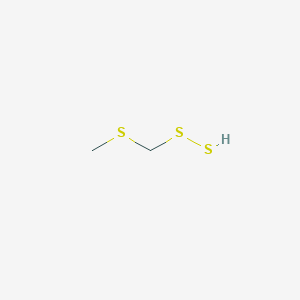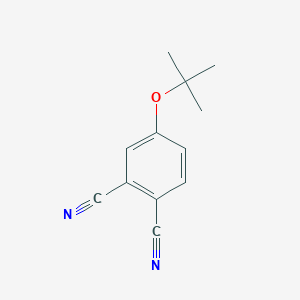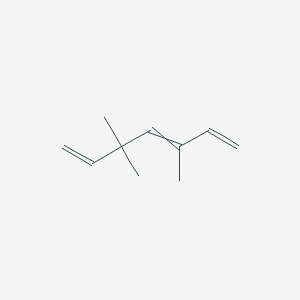
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL is an organic compound characterized by the presence of chlorine, fluorine, and phenyl groups. This compound is notable for its unique structural features, which include multiple halogen substitutions and a phenyl ring, making it a subject of interest in various chemical research fields.
Preparation Methods
The synthesis of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL typically involves regioselective carbon-carbon bond formation. One common method uses 5,5,5-trifluoro-1-phenylpent-3-en-1-yne as a model substrate. The reaction conditions often involve the use of electrophiles and deuterium trap experiments to achieve the desired regioselectivity . The process may include the use of reagents such as methyllithium (MeLi) and lithium diisopropylamide (LDA) under controlled conditions to ensure the formation of the target compound .
Chemical Reactions Analysis
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The double bond in the compound allows for addition reactions with hydrogen, halogens, or other electrophiles.
Common reagents used in these reactions include hydrogen gas, halogens, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying the effects of halogen substitutions on biological activity.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis, is ongoing.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL involves its interaction with various molecular targets. The presence of halogen atoms and a phenyl ring allows the compound to participate in multiple pathways, including:
Electrophilic Addition: The double bond in the compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: Halogen atoms can be replaced by nucleophiles, resulting in the formation of substituted products.
Chelation: The compound can form chelates with metal ions, influencing its reactivity and stability.
Comparison with Similar Compounds
4,4-Dichloro-5,5,5-trifluoro-1-phenylpent-1-EN-3-OL can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-phenylpent-3-en-1-yne: This compound shares the trifluoromethyl group but lacks the chlorine substitutions.
1-(4-Methylphenyl)-5-phenyl-2-(trifluoromethyl)pent-2-en-4-yn-1-ol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine substitutions, which impart distinct chemical properties and reactivity patterns.
Properties
CAS No. |
103654-95-1 |
|---|---|
Molecular Formula |
C11H9Cl2F3O |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
4,4-dichloro-5,5,5-trifluoro-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H9Cl2F3O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
InChI Key |
FYIMUFIHHUQBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)




![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


